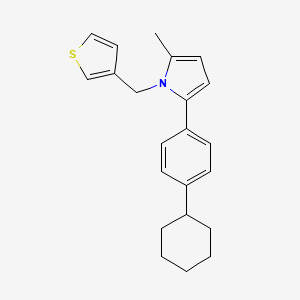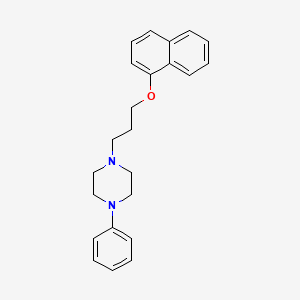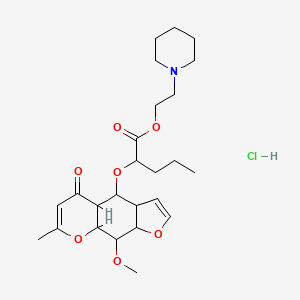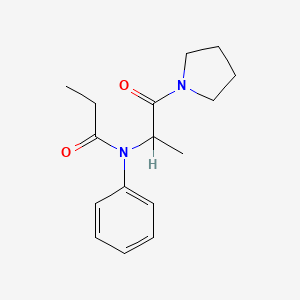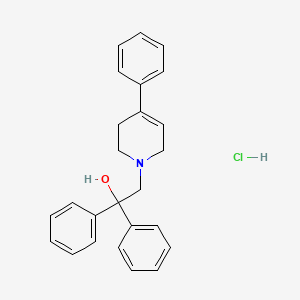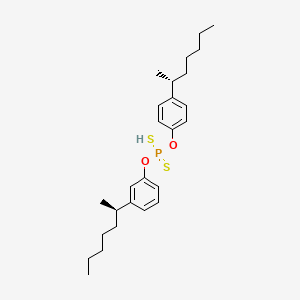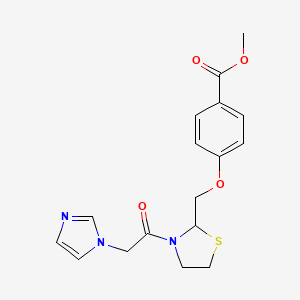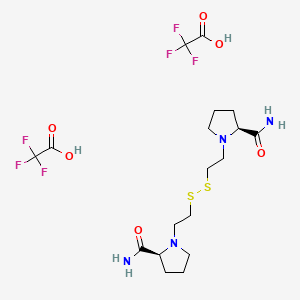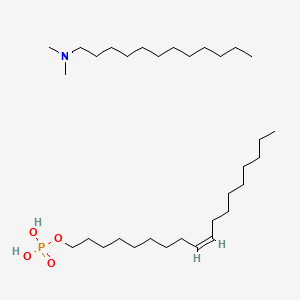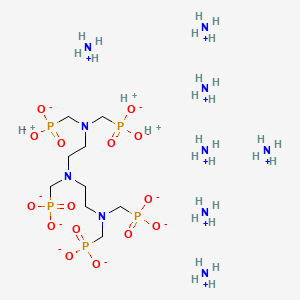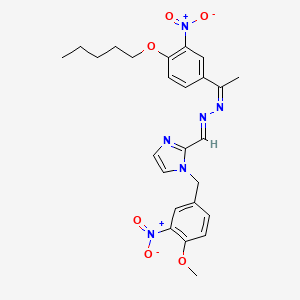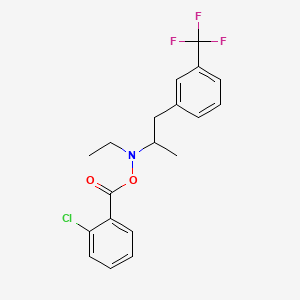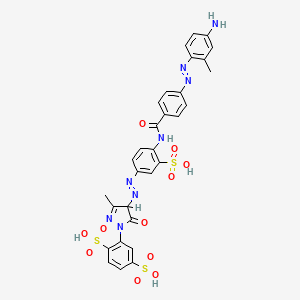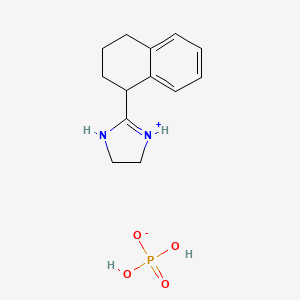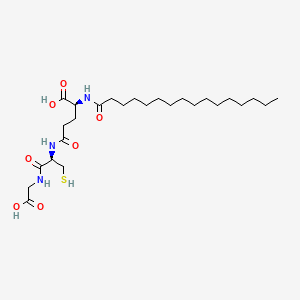
Glutathione palmitamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glutathione palmitamide is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. This compound is characterized by the addition of a palmitoyl group to the glutathione molecule, enhancing its lipophilicity. Glutathione itself is known for its critical role in maintaining cellular redox balance, detoxifying harmful substances, and supporting immune function. The palmitoyl modification potentially broadens its applications, particularly in lipid environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glutathione palmitamide typically involves the acylation of glutathione with palmitoyl chloride. This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid by-product. The reaction conditions often include an organic solvent like dichloromethane and are performed under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may utilize enzymatic methods to achieve higher specificity and yield. Enzymes such as lipases can catalyze the esterification of glutathione with palmitic acid under mild conditions, making the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions: Glutathione palmitamide can undergo various chemical reactions, including:
Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The palmitoyl group can be substituted with other acyl groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Formation of glutathione disulfide.
Reduction: Regeneration of the reduced form of this compound.
Substitution: Formation of various acylated derivatives.
Scientific Research Applications
Glutathione palmitamide has diverse applications in scientific research:
Chemistry: Used as a model compound to study lipid interactions and membrane dynamics.
Biology: Investigated for its role in cellular signaling and redox regulation.
Medicine: Explored for its potential in drug delivery systems due to its enhanced lipophilicity, which allows it to integrate into lipid membranes more effectively.
Industry: Utilized in the formulation of cosmetics and skincare products for its antioxidant properties.
Mechanism of Action
The mechanism of action of glutathione palmitamide involves its ability to modulate redox balance within cells. The palmitoyl group enhances its integration into lipid membranes, allowing it to exert its antioxidant effects more efficiently in lipid-rich environments. It targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), neutralizing them and preventing cellular damage. Additionally, it can modulate signaling pathways involved in inflammation and apoptosis.
Comparison with Similar Compounds
Glutathione: The parent compound, known for its antioxidant properties.
N-Acetylcysteine: A precursor to glutathione, used to replenish intracellular glutathione levels.
Lipoic Acid: Another antioxidant that can regenerate glutathione and other antioxidants.
Uniqueness: Glutathione palmitamide’s uniqueness lies in its enhanced lipophilicity due to the palmitoyl group. This modification allows it to interact more effectively with lipid membranes, making it particularly useful in applications where membrane integration is crucial, such as drug delivery and lipid-based formulations.
Properties
CAS No. |
110995-58-9 |
|---|---|
Molecular Formula |
C26H47N3O7S |
Molecular Weight |
545.7 g/mol |
IUPAC Name |
(2S)-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-2-(hexadecanoylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C26H47N3O7S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(30)28-20(26(35)36)16-17-23(31)29-21(19-37)25(34)27-18-24(32)33/h20-21,37H,2-19H2,1H3,(H,27,34)(H,28,30)(H,29,31)(H,32,33)(H,35,36)/t20-,21-/m0/s1 |
InChI Key |
OPZUFCSODCAIIR-SFTDATJTSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


